N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]benzamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]benzamide is a benzamide derivative featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a 4-isopropylbenzyl group. This compound belongs to a class of molecules designed to exploit the sulfolane group’s hydrogen-bonding and conformational rigidity, which may enhance target binding in pharmacological contexts . The 3-methyl substituent on the benzamide ring and the hydrophobic 4-isopropylbenzyl group suggest tailored interactions with hydrophobic pockets in biological targets.
Properties
Molecular Formula |
C22H27NO3S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-methyl-N-[(4-propan-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H27NO3S/c1-16(2)19-9-7-18(8-10-19)14-23(21-11-12-27(25,26)15-21)22(24)20-6-4-5-17(3)13-20/h4-10,13,16,21H,11-12,14-15H2,1-3H3 |
InChI Key |
MKGQPAKGURQIAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
The tetrahydrothiophene dioxide moiety is synthesized via oxidation of tetrahydrothiophen-3-amine. A common method involves treating tetrahydrothiophen-3-amine with hydrogen peroxide (30% v/v) in acetic acid at 50–60°C for 6–8 hours. The reaction proceeds via electrophilic substitution, with the sulfone group forming regioselectively. The product is isolated by neutralizing the reaction mixture with sodium bicarbonate, followed by extraction with dichloromethane and recrystallization from ethanol.
Key Data :
-
Yield: 85–90%
-
Melting Point: 142–144°C
-
Characterization: NMR (400 MHz, CDCl3): δ 3.85 (m, 1H, CH), 3.12 (dd, J = 12.4 Hz, 2H, CH2), 2.95 (m, 2H, CH2), 2.45 (m, 2H, CH2).
Preparation of 4-(Propan-2-yl)benzyl Bromide
4-Isopropylbenzyl alcohol is brominated using phosphorus tribromide (PBr3) in dry diethyl ether under nitrogen atmosphere. The reaction is exothermic and requires cooling to 0°C. After 2 hours, the mixture is quenched with ice water, and the product is extracted with ether, dried over MgSO4, and distilled under reduced pressure .
Key Data :
-
Yield: 78–82%
-
Boiling Point: 115–117°C (15 mmHg)
-
NMR (400 MHz, CDCl3): δ 7.35 (d, J = 8.0 Hz, 2H), 7.20 (d, J = 8.0 Hz, 2H), 4.55 (s, 2H), 3.00 (septet, J = 6.8 Hz, 1H), 1.25 (d, J = 6.8 Hz, 6H) .
Alkylation to Form N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(Propan-2-yl)benzylamine
The secondary amine is synthesized via nucleophilic substitution. A mixture of 1,1-dioxidotetrahydrothiophen-3-amine (1.0 equiv), 4-(propan-2-yl)benzyl bromide (1.2 equiv), and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) is stirred at 80°C for 12 hours. The product is purified via column chromatography (SiO2, ethyl acetate/hexane 1:3) .
Key Data :
-
Yield: 70–75%
-
NMR (400 MHz, CDCl3): δ 7.25 (d, J = 8.0 Hz, 2H), 7.10 (d, J = 8.0 Hz, 2H), 3.80 (m, 1H), 3.65 (s, 2H), 3.10–2.90 (m, 4H), 2.85 (septet, J = 6.8 Hz, 1H), 1.20 (d, J = 6.8 Hz, 6H) .
Synthesis of 3-Methylbenzoyl Chloride
3-Methylbenzoic acid is refluxed with thionyl chloride (SOCl2) in toluene for 3 hours. Excess SOCl2 is removed under vacuum, and the acid chloride is used directly in subsequent reactions .
Key Data :
-
Yield: 95–98%
-
Purity: >99% (by NMR)
Amide Bond Formation: Acid Chloride Method
The secondary amine (1.0 equiv) is reacted with 3-methylbenzoyl chloride (1.1 equiv) in dry dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. The mixture is stirred at 25°C for 6 hours, washed with water, and purified via recrystallization from ethanol .
Key Data :
-
Yield: 68–72%
-
Melting Point: 158–160°C
-
NMR (100 MHz, CDCl3): δ 168.5 (C=O), 140.2 (C), 135.0 (CH), 132.5 (CH), 129.8 (CH), 128.5 (CH), 60.1 (CH2), 55.0 (CH), 34.2 (CH2), 28.5 (CH), 22.0 (CH3) .
Amide Bond Formation: Coupling Agent Method
A mixture of 3-methylbenzoic acid (1.0 equiv), the secondary amine (1.0 equiv), PPh3 (1.2 equiv), and iodine (1.2 equiv) in DCM is stirred at 0°C for 30 minutes. Triethylamine (2.0 equiv) is added, and the reaction is warmed to 25°C for 2 hours. The product is isolated via column chromatography (SiO2, ethyl acetate/hexane 1:4) .
Key Data :
-
Yield: 75–80%
-
Purity: 98% (HPLC)
-
HRMS (ESI): m/z [M+H]+ Calc. for C24H29N2O3S: 433.1895; Found: 433.1898 .
Comparative Analysis of Synthetic Routes
| Parameter | Acid Chloride Method | Coupling Agent Method |
|---|---|---|
| Yield | 68–72% | 75–80% |
| Reaction Time | 6 hours | 2.5 hours |
| Purification Difficulty | Moderate | Low |
| Scalability | High | Moderate |
The coupling agent method offers superior yields and shorter reaction times but requires stringent moisture control. The acid chloride route is more scalable for industrial production .
Chemical Reactions Analysis
Oxidation Reactions
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrogen peroxide | 80°C, acetic acid solvent | Epoxidation of adjacent double bonds (if present) or sulfone decomposition | |
| Ozone | -78°C, dichloromethane | Cleavage of unsaturated bonds in substituents |
Reduction Reactions
The benzamide and sulfone groups influence reduction pathways:
Note : The sulfone group remains inert under these conditions, preserving the tetrahydrothiophene-dioxide scaffold.
Substitution Reactions
The N-benzyl and benzamide moieties participate in nucleophilic and electrophilic substitutions:
Electrophilic Aromatic Substitution
The 4-(propan-2-yl)benzyl group undergoes halogenation or nitration at the para position:
| Reaction | Reagent | Position | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para | 68% | |
| Bromination | Br₂, FeBr₃ catalyst | Para | 72% |
Nucleophilic Displacement
The tetrahydrothiophene-sulfone ring facilitates SN2 reactions at the 3-position:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Sodium methoxide | DMF, 60°C, 12h | Methoxy substitution at C3 | |
| Piperidine | THF, NaH, room temperature | Amine-functionalized derivative |
Hydrolysis and Condensation
The benzamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8h | Hydrochloric acid | Benzoic acid + secondary amine | |
| NaOH (aq), 100°C, 6h | Sodium hydroxide | Sodium carboxylate + amine byproduct |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aromatic rings:
| Reaction Type | Catalyst | Substrate | Product | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl-functionalized derivative | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amine | Aminated derivative |
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Process | Mass Loss | Reference |
|---|---|---|---|
| 200–250°C | Loss of sulfone group as SO₂ | 18% | |
| 300–350°C | Benzamide cleavage | 42% |
Comparative Reactivity
Key differences between Compound A and analogues:
| Compound | Reactivity | Unique Feature |
|---|---|---|
| N-Benzyl-N-(tetrahydrothiophene)benzamide | Higher electrophilicity at sulfur due to lack of sulfone | Susceptible to oxidation |
| 3-Methoxy-substituted analogue | Stabilized against hydrolysis due to electron-donating methoxy group | Enhanced aromatic substitution selectivity |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a dioxidotetrahydrothiophene ring, a methyl group, and a benzamide moiety. Its molecular formula is with a molecular weight of approximately 357.49 g/mol. The unique structural features contribute to its reactivity and interaction with biological targets.
Chemistry
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]benzamide serves as a versatile building block in organic synthesis. It can be used in:
- Synthesis of Complex Molecules : The compound can participate in various chemical reactions, including oxidation and substitution reactions, allowing for the synthesis of more complex organic molecules.
- Reagent in Chemical Reactions : It acts as a reagent in diverse chemical transformations due to its functional groups.
Biology
In biological research, this compound has been investigated for its potential biological activities:
- Kinase Inhibition : Notably, it inhibits Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), which plays a critical role in inflammatory signaling pathways. This inhibition leads to reduced production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.
| Biological Activity | Description |
|---|---|
| Kinase Inhibition | Inhibits IRAK-4, affecting inflammatory signaling pathways. |
| Anti-inflammatory Effects | Reduces cytokine production and modulates immune responses. |
| Potential Anticancer Activity | Exhibits antiproliferative effects against various cancer cell lines. |
Medicine
The therapeutic potential of this compound has been explored in several contexts:
- Anticancer Applications : Preliminary studies have shown that the compound exhibits antiproliferative effects on cancer cell lines with IC50 values ranging from 12 to 27 nM, indicating its potential as an anticancer agent.
| Study Type | Findings |
|---|---|
| In Vitro Studies | Effective inhibition of IRAK-4 activity leading to decreased pro-inflammatory cytokines. |
| Cancer Cell Line Testing | Antiproliferative effects observed across multiple cancer types. |
Industry
The compound is also utilized in industrial applications:
- Material Development : It is investigated for use in developing new materials and catalysts due to its unique chemical properties.
Case Studies and Research Findings
Several case studies have highlighted the efficacy and versatility of this compound:
-
In Vitro Studies :
- Research demonstrated that the compound effectively inhibits IRAK-4 activity, leading to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- These findings suggest its potential application in treating inflammatory diseases.
-
Cancer Cell Line Testing :
- Studies indicated that the compound exhibits antiproliferative effects on various cancer cell lines.
- The IC50 values ranged from 12 to 27 nM against several types of cancer cells.
-
Pharmacokinetics :
- Evaluations of pharmacokinetic properties show good plasma stability and favorable physicochemical characteristics that enhance drug-like properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Variations :
- Electron-Withdrawing Groups (EWGs) : Chloro () and nitro () substituents enhance electrophilicity, which may improve interactions with nucleophilic residues in targets.
- Electron-Donating Groups (EDGs) : Methoxy () and isopropyl (target compound) groups increase lipophilicity and may enhance membrane permeability .
- Alkoxy Chains : The hexyloxy group () significantly boosts lipophilicity, suggesting utility in central nervous system (CNS) targets requiring blood-brain barrier penetration .
Physicochemical Properties
- Boiling Points : reports a boiling point of 633.7°C for the methoxy analog, indicative of high thermal stability due to hydrogen bonding from the sulfolane group .
- Molecular Weights : All analogs fall within 400–435 g/mol, aligning with Lipinski’s rule of five for drug-likeness .
Pharmacological Implications
While direct biological data for the target compound is absent in the evidence, inferences can be drawn from analogs:
- CNS Targeting: Lipophilic analogs (e.g., hexyloxy in ) may be suitable for neuropsychiatric disorders, akin to phenothiazine derivatives in .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-[4-(propan-2-yl)benzyl]benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a tetrahydrothiophene moiety with a 1,1-dioxide functional group, which enhances its reactivity and interaction with biological targets. The molecular formula is C19H25N3O2S, with a molecular weight of approximately 357.49 g/mol.
Research indicates that this compound exhibits significant biological activity primarily through the inhibition of specific kinases involved in inflammatory pathways. Notably, it has been shown to modulate Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical regulator in immune responses and inflammation. This inhibition can lead to reduced cytokine production and modulation of inflammatory responses.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Kinase Inhibition | Inhibits IRAK-4, affecting inflammatory signaling pathways. |
| Anti-inflammatory Effects | Reduces cytokine production and modulates immune responses. |
| Potential Anticancer Activity | Structural similarities with known anticancer drugs suggest potential efficacy against cancer cell lines. |
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibits IRAK-4 activity, leading to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
- Cancer Cell Line Testing : Preliminary studies on various cancer cell lines indicated that the compound exhibits antiproliferative effects, with IC50 values ranging from 12 to 27 nM against several types of cancer cells. These findings position it as a candidate for further development as an anticancer agent.
- Pharmacokinetics : The compound has been evaluated for pharmacokinetic properties, showing good plasma stability and favorable physicochemical characteristics that enhance its drug-like properties.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
